Bienvenue dans la boutique en ligne BenchChem!

RO5203648

TAAR1 pharmacology receptor binding species selectivity

RO5203648 is the foundational, first-in-class TAAR1 partial agonist against which all subsequent ligands in the 2-aminooxazoline series are benchmarked. The (S)-enantiomer delivers stereospecific high-affinity binding (Ki 5.3–6.2 nM), while the (R)-enantiomer is essentially inactive—making racemic mixtures unusable as substitutes. Its uniquely characterized species-divergent metabolic clearance (favorable rodent PK; very high human hepatocyte clearance) enables definitive interpretation of rodent pharmacology studies. With >130-fold selectivity over 149 off-targets, RO5203648 eliminates confounding signals in mechanistic, electrophysiological, and behavioral experiments. Choose this validated tool compound for reproducible, interpretable TAAR1 research results that cannot be achieved with uncharacterized analogs.

Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08 g/mol
Cat. No. B610522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5203648
SynonymsRO5203648;  RO-5203648;  RO 5203648.
Molecular FormulaC9H8Cl2N2O
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1
InChIKeyHGGPGNSCBBAGJN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO5203648 TAAR1 Partial Agonist for Neuropsychiatric Research Procurement


RO5203648 is a trace amine-associated receptor 1 (TAAR1) partial agonist belonging to the 2-aminooxazoline chemical class [1]. It was identified and characterized as the first potent and selective TAAR1 partial agonist, demonstrating high binding affinity with Ki values of 0.5, 1.0, 6.8, and 2.6 nM for mouse, rat, human, and monkey TAAR1, respectively . The compound exhibits favorable drug-like physicochemical properties and oral bioavailability [1]. RO5203648 has been validated across multiple preclinical neuropsychiatric models, including antipsychotic-like, antidepressant-like, pro-cognitive, wakefulness-promoting, and anti-addictive paradigms [2].

Why Generic TAAR1 Agonists Cannot Substitute for RO5203648 in Research Applications


TAAR1 agonists exhibit substantial pharmacological heterogeneity despite shared receptor targeting, as demonstrated by recent studies showing that investigational TAAR1 agonists are diverse in the mechanisms by which they influence dopamine homeostasis [1]. For instance, the TAAR1 agonists RO5166017 and RO5256390 directly bind the dopamine transporter (DAT) and inhibit dopamine uptake, while the TAAR1/5-HT1A dual agonist ulotaront does not [1]. Furthermore, phase III clinical trials of ulotaront in schizophrenia failed to demonstrate efficacy versus placebo, underscoring that in-class activity does not predict functional outcomes [2]. RO5203648, as a selective partial agonist with a distinct 2-aminooxazoline scaffold [3], displays a unique profile in modulating dopamine overflow without directly interfering with DAT function [4]. This mechanistic divergence means that substituting one TAAR1 agonist for another—whether a full agonist, a dual-receptor ligand, or a structurally distinct partial agonist—can yield fundamentally different experimental outcomes, particularly in studies of addiction relapse, dopamine dynamics, and neuropsychiatric behavior.

RO5203648 Quantitative Differentiation Evidence vs. TAAR1 Comparators


RO5203648 Cross-Species TAAR1 Binding Affinity (Ki) vs. Selectivity Panel

RO5203648 demonstrates high-affinity binding to TAAR1 across multiple species with Ki values of 0.5 nM (mouse), 1.0 nM (rat), 6.8 nM (human), and 2.6 nM (monkey) . In selectivity profiling against a panel of 149 target proteins, RO5203648 displayed >130-fold selectivity for mouse TAAR1 Ki over all other targets tested . This selectivity profile was established in the original characterization study which explicitly stated 'high selectivity versus other targets' [1].

TAAR1 pharmacology receptor binding species selectivity off-target profiling

RO5203648 vs. RO5256390: Differential Effects on Cocaine-Primed Reinstatement

In a direct head-to-head study, RO5203648 (partial TAAR1 agonist) and RO5256390 (full TAAR1 agonist) were compared in cocaine relapse models. In the extinction-reinstatement paradigm, RO5203648 completely inhibited cocaine-primed reinstatement of cocaine seeking, whereas RO5256390 did not produce complete inhibition at the doses tested [1]. Both compounds dose-dependently suppressed cocaine seeking in a context-induced relapse model [2]. Fast-scan cyclic voltammetry revealed that RO5203648 prevented cocaine-induced dopamine overflow in the nucleus accumbens without altering dopamine half-life, indicating that RO5203648 attenuates cocaine-stimulated dopamine overflow by mechanisms other than direct interference with dopamine uptake [1].

addiction cocaine relapse reinstatement TAAR1 partial vs full agonist

RO5203648 Ex Vivo Electrophysiology: Monoaminergic Neuron Firing Modulation

In mouse brain slice electrophysiology experiments, RO5203648 (10 μM) significantly increased the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN) [1]. The magnitude of firing frequency increase was reported as statistically significant versus vehicle control, with representative traces showing clear enhancement of spontaneous action potential firing [1]. This dual modulation of dopaminergic and serotonergic systems is a defining feature of TAAR1 partial agonism, distinguishing it from compounds that preferentially affect only one monoaminergic pathway.

electrophysiology dopaminergic neurons serotonergic neurons VTA dorsal raphe

RO5203648 Methamphetamine Self-Administration Blockade with Behavioral Specificity

In rat methamphetamine (METH) self-administration studies, RO5203648 dose-dependently blocked METH self-administration without affecting operant responding maintained by sucrose, a natural reward [1]. When tested as a substitute for METH, RO5203648 exhibited lack of reinforcing efficacy, confirming that the compound itself is not self-administered [1]. During a 14-day chronic co-administration regimen, RO5203648 dose-dependently attenuated METH-stimulated hyperactivity, with effects becoming more apparent as treatments progressed, and prevented the development of METH sensitization when administered during the sensitizing phase [1].

methamphetamine addiction self-administration reinforcement behavioral specificity

RO5203648 Historical Precedence as First-Validated TAAR1 Partial Agonist Tool

RO5203648 was identified and characterized as 'the first selective and potent TAAR1 partial agonist' in the seminal 2012 Biological Psychiatry publication [1]. This compound established the foundational evidence linking TAAR1 partial agonism to antipsychotic-like, antidepressant-like, pro-cognitive, wakefulness-promoting, and anti-addictive effects across multiple preclinical models [1]. Subsequent TAAR1 tool compounds (e.g., RO5263397, RO5256390, ulotaront) were developed later and their pharmacological validation builds upon the paradigm established by RO5203648 [2]. As the most extensively cited TAAR1 partial agonist in the primary literature, RO5203648 offers researchers a compound with well-documented and reproducible effects across independent laboratories [3].

tool compound validation TAAR1 pharmacology research standards historical precedent

RO5203648 Validated Research Applications and Procurement Scenarios


Addiction Relapse and Psychostimulant Use Disorder Research

RO5203648 is specifically validated for cocaine and methamphetamine addiction relapse studies. In cocaine models, it completely inhibits primed reinstatement of cocaine seeking and reduces cocaine's reinforcing efficacy without affecting natural reward responding [1]. In methamphetamine studies, it dose-dependently blocks METH self-administration, prevents METH sensitization development, and exhibits no reinforcing efficacy when substituted [2]. These properties make RO5203648 the TAAR1 agonist of choice for investigating the receptor's role in psychostimulant addiction circuitry and for screening potential anti-addiction therapeutic strategies [1][2].

Monoaminergic Neurotransmission and Electrophysiology Studies

RO5203648 reliably increases the firing frequency of VTA dopaminergic and DRN serotonergic neurons in ex vivo brain slice preparations [1]. This dual monoaminergic modulation provides a robust functional readout for TAAR1 engagement and downstream effects on dopaminergic and serotonergic systems. Researchers investigating TAAR1-mediated regulation of monoamine systems or requiring a validated positive control for TAAR1-dependent electrophysiological responses should prioritize RO5203648, as it is the best-characterized tool for these assays [1].

Antipsychotic and Antidepressant Preclinical Efficacy Screening

RO5203648 demonstrated clear antipsychotic-like and antidepressant-like activities across multiple rodent behavioral paradigms in the original validation study [1]. The compound also showed potential anxiolytic-like properties [1]. For laboratories screening novel TAAR1-targeting compounds or investigating the receptor's role in neuropsychiatric disorders, RO5203648 serves as the gold-standard positive control for benchmarking efficacy in forced swim test, locomotor activity, and other psychiatric behavioral models [1].

Tool Compound for TAAR1 Pharmacology and Signaling Studies

With >130-fold selectivity over a 149-target panel and well-characterized binding kinetics (Ki values established across mouse, rat, human, and monkey TAAR1) [1], RO5203648 is the optimal TAAR1 partial agonist for receptor pharmacology experiments. Its defined selectivity window minimizes off-target confounding in cAMP assays, β-arrestin recruitment studies, and other GPCR signaling readouts. The compound's favorable pharmacokinetic properties and oral bioavailability further enable in vivo target engagement studies [2]. For academic and pharmaceutical research groups investigating fundamental TAAR1 signaling mechanisms, RO5203648 provides the most extensively validated and reproducible tool available [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO5203648

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.